SC-VC-Pab-mmae

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

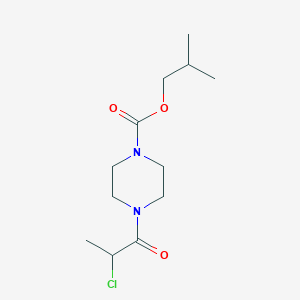

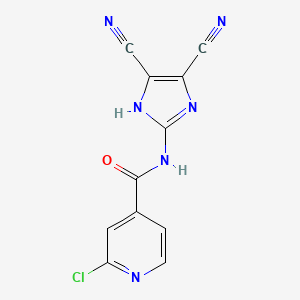

SC-VC-Pab-mmae, also known as valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E, is a synthetic antineoplastic agent. It is a potent antimitotic drug derived from peptides found in marine shell-less mollusks called dolastatins. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The unique structure of this compound allows it to be linked to monoclonal antibodies, directing the cytotoxic agent specifically to cancer cells, thereby minimizing damage to healthy cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SC-VC-Pab-mmae involves several key steps:

Preparation of the Linker: The valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker is synthesized through a series of chemical reactions involving the coupling of valine and citrulline, followed by the attachment of the p-aminobenzylcarbamate group.

Conjugation with Monomethyl Auristatin E: The VC-PAB linker is then conjugated to monomethyl auristatin E (MMAE) using a maleimide-activated reaction. .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the linker and the cytotoxic agent, followed by their conjugation under controlled conditions. The process includes purification steps such as hydrophobic interaction chromatography and mass spectrometry to ensure the final product’s purity and potency .

Analyse Des Réactions Chimiques

Types of Reactions

SC-VC-Pab-mmae undergoes several types of chemical reactions:

Reduction: The disulfide bonds in the monoclonal antibody are reduced to free thiols, which then react with the maleimide-activated linker.

Substitution: The maleimide group in the linker undergoes a nucleophilic substitution reaction with the thiol groups in the antibody.

Common Reagents and Conditions

Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is commonly used to reduce disulfide bonds in the antibody.

Conjugation Conditions: The conjugation reaction is typically carried out in a buffered solution at a slightly acidic pH to ensure optimal reactivity of the maleimide group.

Major Products Formed

The primary product formed from these reactions is the antibody-drug conjugate, where the this compound is covalently linked to the monoclonal antibody. This conjugate exhibits high stability and targeted cytotoxicity .

Applications De Recherche Scientifique

SC-VC-Pab-mmae has a wide range of scientific research applications:

Chemistry: It is used in the development of novel ADCs for targeted drug delivery.

Biology: The compound is employed in studies investigating the mechanisms of cell division and apoptosis.

Medicine: this compound is a key component in the treatment of various cancers, including lymphomas and solid tumors. .

Industry: The compound is utilized in the pharmaceutical industry for the production of ADCs and other targeted therapies

Mécanisme D'action

SC-VC-Pab-mmae exerts its effects through the following mechanism:

Targeting Cancer Cells: The monoclonal antibody component of the ADC binds to specific antigens on the surface of cancer cells.

Internalization and Cleavage: Once bound, the ADC is internalized by the cancer cell, where the VC-PAB linker is cleaved by lysosomal enzymes such as cathepsin.

Release of MMAE: The cleavage of the linker releases the MMAE, which then inhibits cell division by blocking the polymerization of tubulin, leading to cell death

Comparaison Avec Des Composés Similaires

SC-VC-Pab-mmae is compared with other similar compounds such as:

Maytansinoid-based ADCs: These ADCs use maytansinoid as the cytotoxic agent and have different linkers.

Other Auristatin-based ADCs: Compounds like MC-VC-PAB-MMAE also use auristatin as the cytotoxic agent but may have different linker structures, affecting their efficacy and safety

Similar Compounds

MC-VC-PAB-MMAE: Another auristatin-based ADC with a similar linker structure.

Maytansinoid-based ADCs: These ADCs use maytansinoid as the cytotoxic agent and have different linker structures

This compound stands out due to its unique linker structure, which provides high stability and targeted cytotoxicity, making it a valuable compound in the development of targeted cancer therapies.

Propriétés

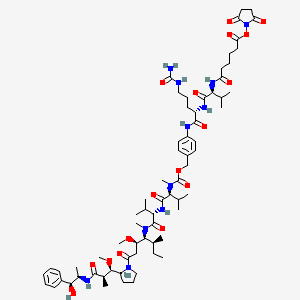

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H105N11O17/c1-15-42(8)59(50(93-13)37-54(83)78-36-22-26-49(78)61(94-14)43(9)62(86)71-44(10)60(85)46-23-17-16-18-24-46)76(11)66(90)57(40(4)5)75-65(89)58(41(6)7)77(12)68(92)95-38-45-29-31-47(32-30-45)72-63(87)48(25-21-35-70-67(69)91)73-64(88)56(39(2)3)74-51(80)27-19-20-28-55(84)96-79-52(81)33-34-53(79)82/h16-18,23-24,29-32,39-44,48-50,56-61,85H,15,19-22,25-28,33-38H2,1-14H3,(H,71,86)(H,72,87)(H,73,88)(H,74,80)(H,75,89)(H3,69,70,91)/t42-,43+,44+,48-,49-,50+,56-,57-,58-,59-,60+,61+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJRSUDQDOZEEX-SBEKVBMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H105N11O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1348.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2580572.png)

![3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2580573.png)

![1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580577.png)

![4-(dimethylamino)-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2580580.png)

![N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2580586.png)

![N-(3-ethylphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2580587.png)

![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2580588.png)